2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol
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Overview
Description
2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol is an organic compound that features both phenol and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol typically involves the reaction of (1R)-1-phenylbut-3-en-1-amine with a phenol derivative under specific conditions. One common method involves the use of a base to deprotonate the phenol, followed by nucleophilic substitution with the amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to nitration, bromination, and other substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of the phenol ring .
Scientific Research Applications
2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the amine group can act as a nucleophile. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Phenylbut-3-en-1-amine: Shares the amine functional group but lacks the phenol group.
Phenol: Contains the phenol group but lacks the amine group.
Uniqueness
2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol is unique due to the presence of both phenol and amine functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
CAS No. |
922191-48-8 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-[[(1R)-1-phenylbut-3-enyl]amino]phenol |
InChI |
InChI=1S/C16H17NO/c1-2-8-14(13-9-4-3-5-10-13)17-15-11-6-7-12-16(15)18/h2-7,9-12,14,17-18H,1,8H2/t14-/m1/s1 |
InChI Key |
HFGLRJHLEQAORB-CQSZACIVSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC=CC=C1)NC2=CC=CC=C2O |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NC2=CC=CC=C2O |
Origin of Product |
United States |
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